9-(2-Bromo-9H-fluoren-9-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Bromo-9H-fluoren-9-yl)anthracene is a chemical compound with the molecular formula C27H17Br It is a derivative of anthracene and fluorene, where a bromine atom is attached to the fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-9H-fluoren-9-yl)anthracene typically involves the bromination of 9H-fluorene followed by its coupling with anthracene. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions. The brominated fluorene is then coupled with anthracene using a palladium-catalyzed Suzuki coupling reaction, where a boronic acid derivative of anthracene is used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-Bromo-9H-fluoren-9-yl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents like toluene or ethanol.
Major Products Formed
Substitution: Products include various substituted anthracene derivatives.
Oxidation: Major products are fluorenone derivatives.
Coupling: Complex polycyclic aromatic hydrocarbons are formed.
Scientific Research Applications
9-(2-Bromo-9H-fluoren-9-yl)anthracene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science:
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 9-(2-Bromo-9H-fluoren-9-yl)anthracene in its applications involves its ability to participate in π-π stacking interactions and its electronic properties. In OLEDs, the compound acts as a host material, facilitating efficient energy transfer and emission of light. The bromine atom can also influence the electronic properties of the molecule, making it suitable for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
9-Bromoanthracene: Similar in structure but lacks the fluorene moiety.
2-Bromo-9-fluorenone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
9-(9H-Fluoren-9-yl)anthracene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
9-(2-Bromo-9H-fluoren-9-yl)anthracene is unique due to the presence of both anthracene and fluorene moieties, along with a bromine atom. This combination imparts distinct electronic and structural properties, making it valuable in specialized applications such as OLEDs and advanced materials research .
Properties
Molecular Formula |
C27H17Br |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
9-(2-bromo-9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C27H17Br/c28-19-13-14-23-22-11-5-6-12-24(22)27(25(23)16-19)26-20-9-3-1-7-17(20)15-18-8-2-4-10-21(18)26/h1-16,27H |
InChI Key |
JJUCSPHMBORNMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=C4C=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.